molecular formula C16H11F4N5O B6481091 N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-(trifluoromethyl)benzamide CAS No. 897623-51-7

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-(trifluoromethyl)benzamide

Cat. No.: B6481091
CAS No.: 897623-51-7
M. Wt: 365.28 g/mol
InChI Key: WUPKYMJWKGWUCJ-UHFFFAOYSA-N
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Description

N-{[1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-(trifluoromethyl)benzamide is a synthetic compound characterized by a benzamide core substituted with a trifluoromethyl group at the 3-position and a tetrazole ring linked via a methylene bridge to a 4-fluorophenyl moiety.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N5O/c17-12-4-6-13(7-5-12)25-14(22-23-24-25)9-21-15(26)10-2-1-3-11(8-10)16(18,19)20/h1-8H,9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPKYMJWKGWUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H16F4N5O
  • Molecular Weight : 357.34 g/mol
  • CAS Number : 946255-59-0

The presence of the tetrazole ring and trifluoromethyl group contributes to its unique biological properties. The tetrazole moiety is known for mimicking carboxylic acids, which enhances binding to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, particularly Mur enzymes in Mycobacterium tuberculosis (Mtb) .
  • Receptor Modulation : It interacts with receptors involved in pain pathways, potentially acting as an analgesic or anti-inflammatory agent .

Antibacterial Activity

This compound exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to bind effectively to bacterial enzymes, leading to inhibition of cell wall synthesis.

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundE. coli5.08 ± 0.4
This compoundS. aureus2.0

Anti-inflammatory Activity

Research indicates that the compound may also possess anti-inflammatory properties through its modulation of pain pathways. Its interaction with ion channels involved in nociception suggests potential applications in pain management therapies .

Study 1: Antibacterial Efficacy

In a study evaluating various derivatives for antibacterial activity against Mtb, the compound demonstrated significant inhibition with an IC50 value indicating strong binding affinity to MurB enzyme . This study highlighted the importance of structural modifications in enhancing bioactivity.

Study 2: Pain Modulation

Another investigation focused on the analgesic potential of the compound revealed that it effectively reduced pain responses in animal models. The tetrazole ring's ability to mimic carboxylic acids was crucial for its binding to pain receptors .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl ring significantly affect biological activity. For instance:

  • Fluoro Substitutions : The presence of a fluorine atom enhances binding affinity due to increased electronegativity.
  • Trifluoromethyl Group : This group improves the lipophilicity and overall stability of the compound.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Primary Application Key Finding(s)
Target Compound Benzamide Tetrazole-methyl, 4-fluorophenyl, CF3 Undefined (Potential Pharma/Agro) Structural uniqueness may balance stability and target affinity.
PC945 Benzamide Triazole, difluorophenyl, piperazine Antifungal High inhaled efficacy against Aspergillus via CYP450 inhibition .
Fluopyram Benzamide Pyridine, CF3, chloro Fungicide/Nematicide Targets mitochondrial complex II with long soil persistence .
Flutolanil Benzamide Isopropoxy-phenyl, CF3 Fungicide Inhibits succinate dehydrogenase; limited mobility in plants .
1-(4-Chlorophenyl)-5-CF3-triazole-4-acid Triazole Chlorophenyl, CF3 Antitumor c-Met inhibition; 68.09% growth inhibition in NCI-H522 cells .

Research Findings and Implications

  • Target Specificity : Structural divergence from Fluopyram and Flutolanil suggests distinct biological targets, possibly kinase or receptor-mediated pathways rather than mitochondrial enzymes .
  • Synergistic Effects : Combining trifluoromethyl (electron-withdrawing) and fluorophenyl (lipophilic) groups could enhance blood-brain barrier penetration, a feature observed in neuroactive pharmaceuticals.

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